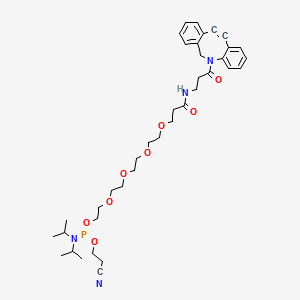
DBCO-PEG4-Phosphoramidite
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DBCO-PEG4-Phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.
Medicine: Employed in the development of drug delivery systems and diagnostic tools.
Industry: Utilized in the production of bioconjugates and functionalized materials for various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-Phosphoramidite typically involves the conjugation of dibenzocyclooctyne with polyethylene glycol and phosphoramidite groups. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation. The process begins with the activation of the dibenzocyclooctyne group, followed by the attachment of the polyethylene glycol spacer and finally the incorporation of the phosphoramidite group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG4-Phosphoramidite primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, occurring without the need for a copper catalyst. The compound can also participate in substitution reactions where the phosphoramidite group is replaced by other functional groups .
Common Reagents and Conditions
The SPAAC reaction involving this compound typically uses azide-tagged molecules as reactants. The reaction conditions are mild, often carried out in aqueous buffers or organic solvents at room temperature. The absence of a copper catalyst makes this reaction biocompatible and suitable for use in living systems .
Major Products Formed
The major product formed from the SPAAC reaction of this compound is a stable triazole linkage. This product is highly stable and can be used for further functionalization or as a bioconjugate in various applications .
Mecanismo De Acción
The mechanism of action of DBCO-PEG4-Phosphoramidite involves the strain-promoted azide-alkyne cycloaddition reaction. The dibenzocyclooctyne group reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly specific and occurs without the need for a copper catalyst, making it suitable for use in biological systems. The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-NHS ester: Similar in structure but contains an N-hydroxysuccinimide ester group instead of a phosphoramidite group.
DBCO-PEG4-amine: Contains an amine group, used for different types of bioconjugation reactions.
DBCO-PEG4-biotin: Contains a biotin group, used for affinity purification and labeling applications
Uniqueness
DBCO-PEG4-Phosphoramidite is unique due to its phosphoramidite group, which allows for specific reactions and functionalizations not possible with other DBCO derivatives. Its ability to undergo copper-free click reactions makes it highly valuable in biocompatible applications .
Propiedades
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N4O8P/c1-31(2)42(32(3)4)51(49-20-9-18-39)50-29-28-48-27-26-47-25-24-46-23-22-45-21-17-37(43)40-19-16-38(44)41-30-35-12-6-5-10-33(35)14-15-34-11-7-8-13-36(34)41/h5-8,10-13,31-32H,9,16-17,19-30H2,1-4H3,(H,40,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQHXSLCZVVLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N4O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


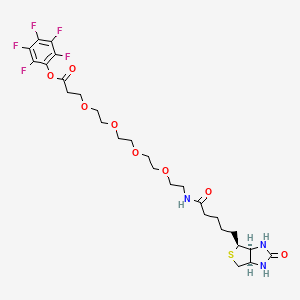

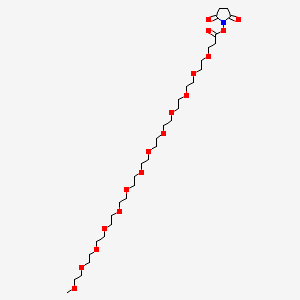



![2-Benzyloxycarbonylamino-5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-propyl]-benzoic acid methyl ester](/img/structure/B8025185.png)
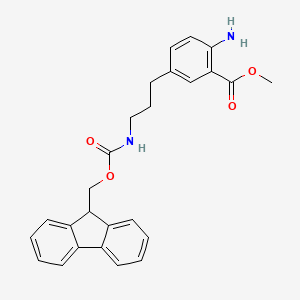
![3-{2-[2-(2-{2-[2-(2-tert-Butoxycarbonyl-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester](/img/structure/B8025196.png)



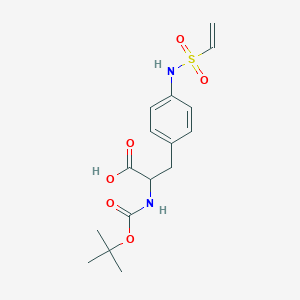
![8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester](/img/structure/B8025249.png)
